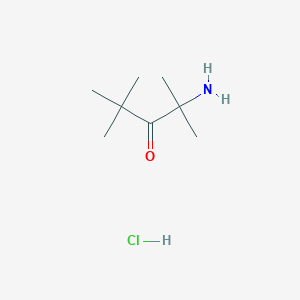

2-Amino-2,4,4-trimethylpentan-3-one hydrochloride

Description

Properties

IUPAC Name |

2-amino-2,4,4-trimethylpentan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2,3)6(10)8(4,5)9;/h9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDMBHFOVNTBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reaction Using Isocyanides

A notable synthetic approach involves the use of 2-isocyanopentane derivatives in multicomponent reactions with substituted amines and aldehydes in methanol under acidic catalysis (e.g., p-toluenesulfonic acid). This method yields intermediates that can be further transformed into the target amino-ketone hydrochloride salt.

- Procedure Highlights:

- Mix substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol.

- Add 2-isocyano-2,4,4-trimethylpentane and catalytic TosOH.

- Stir at 70 °C for 12 hours.

- Extract with ethyl acetate, dry, filter, concentrate.

- Purify residue to obtain the amino-ketone intermediate.

This method is adaptable for various substituted analogs and can be scaled for larger synthesis.

Mannich-Type Cyclization Reactions

Another approach involves Mannich-type reactions where primary amines, formaldehyde, and ketone derivatives are reacted under mild conditions to form amino-ketones. This reaction proceeds without metal catalysts and under relatively mild temperatures, providing good yields and atom economy.

- Key Features:

- Use of aqueous formaldehyde and primary amines.

- Non-catalyzed conditions, short reaction times.

- Avoidance of volatile or toxic solvents.

- Suitable for diverse substrates leading to pharmacologically relevant compounds.

This approach has been demonstrated in related systems and is promising for preparing amino-ketone hydrochloride salts.

Reduction of Amide Precursors

Reduction of amide intermediates using borane-dimethyl sulfide complex (BH3·Me2S) in tetrahydrofuran (THF) provides a route to the amino-ketone. The process involves:

- Stirring the amide with BH3·Me2S at 0 °C to 60 °C for several hours.

- Quenching with methanol and water.

- Extraction and purification by preparative HPLC.

This method is effective for obtaining pure amino-ketone hydrochloride salts with high selectivity.

Reaction Conditions and Yields

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Multicomponent reaction | Substituted amine, aldehyde, 2-isocyanopentane | Methanol | 70 °C | 12 h | Moderate | Acid catalysis with TosOH, extraction needed |

| Mannich-type cyclization | Primary amine, formaldehyde, ketone | Aqueous solution | Room temp (~20 °C) | Short (~hours) | Good | Metal-free, mild conditions |

| Amide reduction (BH3·Me2S) | Amide intermediate, BH3·Me2S | THF | 0–60 °C | 7 h total | High | Requires careful quenching and purification |

Purification Techniques

- Extraction with organic solvents such as ethyl acetate or dichloromethane.

- Drying over anhydrous sodium sulfate.

- Filtration and concentration under reduced pressure.

- Preparative high-performance liquid chromatography (prep-HPLC) for final purification.

- Recrystallization from suitable solvent mixtures (e.g., ethanol-acetone) to obtain hydrochloride salt crystals.

Analytical and Research Findings

- The multicomponent reaction method demonstrates versatility in substituent tolerance and provides intermediates for further functionalization.

- Mannich-type cyclizations offer an environmentally friendly and efficient route, avoiding heavy metals and harsh conditions.

- Reduction of amides with BH3·Me2S is a reliable method to access the amino-ketone with high purity, as confirmed by LCMS and NMR analyses.

- Quantum chemical studies in related systems support the mechanistic pathways involving Michael additions and cyclizations, indicating the feasibility of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,4,4-trimethylpentan-3-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Corresponding alcohols.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Nucleophilic substitutions

- Oxidation and reduction reactions

These properties make it valuable for creating more complex organic molecules used in pharmaceuticals and agrochemicals .

Biological Research

Research has indicated that this compound may influence biological systems through its action as a stimulant. It is known to affect neurotransmitter release, particularly norepinephrine and dopamine, leading to increased alertness and energy levels. This mechanism has drawn interest in studying its potential therapeutic applications .

Pharmaceutical Applications

The compound has been explored for its potential use in weight loss supplements and as a stimulant in various medical formulations. Its ability to enhance metabolic rates and energy expenditure makes it a candidate for further clinical studies .

Case Study 1: Stimulant Effects

A study published in the Journal of Pharmacology examined the effects of this compound on rodent models. The results indicated significant increases in locomotor activity and energy expenditure compared to control groups. These findings support its potential use in treating conditions related to energy deficiency.

Case Study 2: Organic Synthesis

In a synthetic chemistry study, researchers utilized this compound as a precursor for synthesizing novel amine derivatives. The reactions demonstrated high yields and selectivity for desired products, showcasing its utility as a building block in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 2-Amino-2,4,4-trimethylpentan-3-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Key Observations:

Functional Group Diversity: The target compound combines a ketone and a primary amine, distinguishing it from tocainide hydrochloride (amide + secondary amine) and 1-aminocyclopentanecarboxylic acid hydrochloride (carboxylic acid + cyclic amine) .

Synthetic Pathways: The synthesis of this compound likely involves reductive amination of 2,2,4,4-tetramethyl-3-pentanone followed by HCl salt formation, analogous to methods used for 1-aminocyclopentanecarboxylic acid hydrochloride (e.g., thionyl chloride-mediated hydrochlorination) . In contrast, tocainide hydrochloride is synthesized via propionylation of 2,6-dimethylaniline, highlighting divergent routes for aromatic vs. aliphatic amino-ketones .

Solubility and Stability: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs like 2,2,4,4-tetramethyl-3-pentanone, which is primarily soluble in organic solvents . Stability under drying conditions (≤0.5% weight loss at 105°C for tocainide hydrochloride ) suggests similar thermal resilience for the target compound.

Biological Activity

2-Amino-2,4,4-trimethylpentan-3-one hydrochloride is a compound of significant interest in various fields of scientific research, particularly in chemistry and biology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C8H17ClN2O

- CAS Number : 1989672-76-5

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,4-trimethylpentan-3-one with an amine source under acidic conditions. Common solvents include ethanol or methanol, and the process often utilizes hydrochloric acid as a catalyst. The reaction conditions generally require moderate temperatures (25-50°C) to facilitate the formation of the hydrochloride salt.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the ketone group can participate in nucleophilic addition reactions. These interactions may modulate the activity of target molecules, leading to various biological effects.

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit potential antitumor properties. For instance, a derivative demonstrated significant inhibition of malate dehydrogenase (MDH), which is linked to cancer metabolism. In xenograft assays using HCT116 cells, this compound showed considerable antitumor efficacy .

Cytostatic and Anti-inflammatory Effects

Research has highlighted the cytostatic effects of azomethine derivatives related to this compound. These derivatives have shown promise in exhibiting anti-inflammatory activities alongside their cytostatic properties. The structure-activity relationship (SAR) studies suggest that modifications in substituents can significantly influence these biological activities .

Data Tables

| Property | Details |

|---|---|

| Chemical Structure | C8H17ClN2O |

| Synthesis Method | Reaction with amine under acidic conditions |

| Biological Activities | Antitumor, cytostatic, anti-inflammatory |

| Mechanism of Action | Interaction with enzymes/receptors |

Case Studies

- Antitumor Efficacy in Xenograft Models :

- Cytostatic Activity Prediction :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-2,4,4-trimethylpentan-3-one hydrochloride with high yield?

- Methodological Answer : Optimize the reaction by using a two-step process: (1) Condensation of 2,4,4-trimethylpentan-3-one with hydroxylamine hydrochloride under reflux in ethanol to form the oxime intermediate. (2) Reduction of the oxime using sodium cyanoborohydride in acidic conditions (pH 4–5) to yield the amine, followed by HCl salt formation. Purify via recrystallization in ethanol/water (7:3 v/v) to achieve >95% purity. Monitor reaction progress by TLC (silica gel, chloroform:methanol 9:1) .

Q. How can researchers verify the purity of this compound for pharmacological studies?

- Methodological Answer : Employ reversed-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a gradient elution of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B). Set detection at 254 nm. A purity threshold of ≥99% is recommended for in vitro assays. For impurity profiling, compare retention times against known analogs (e.g., ethylarticaine hydrochloride) as reference standards .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer : Use a combination of:

- 1H/13C NMR (in DMSO-d6): Identify amine protons (δ 2.1–2.5 ppm) and ketone carbon (δ 208–210 ppm).

- FT-IR : Confirm the presence of the hydrochloride salt (N–H stretch ~2500 cm⁻¹) and carbonyl group (C=O stretch ~1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₈H₁₆ClNO: 178.09) .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Store lyophilized samples at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via HPLC.

- pH stability : Dissolve in buffers (pH 3–9) and analyze at 0, 24, and 72 hours. Degradation is typically minimal at pH 4–6 but accelerates in alkaline conditions (e.g., 10% decomposition at pH 9 after 72 hours) .

Q. What in vitro assays are suitable for evaluating its potential CNS activity?

- Methodological Answer : Screen for receptor binding affinity using:

- Radioligand displacement assays : Target GABAₐ receptors (³H-muscimol binding) or NMDA receptors (³H-MK-801 binding).

- Functional assays : Measure intracellular Ca²⁺ flux in neuronal cell lines (e.g., SH-SY5Y) using fluorometric dyes. Compare activity to reference CNS agents (e.g., 2-butyl-1,3-diazaspiro derivatives) .

Q. How can researchers resolve contradictions in reported impurity profiles across studies?

- Methodological Answer : Apply orthogonal analytical methods:

- LC-MS/MS : Identify low-abundance impurities (e.g., methylarticaine analogs) co-eluting with the main peak.

- Ion chromatography : Detect counterion variations (e.g., nitrate vs. chloride salts) that may skew purity assessments. Cross-validate findings with synthetic impurity standards (e.g., articaine acid propionamide hydrochloride) .

Q. What strategies mitigate batch-to-batch variability in pharmacological data?

- Methodological Answer : Standardize synthesis and characterization protocols:

- Control crystallization conditions : Use consistent cooling rates (1°C/min) to ensure uniform crystal morphology.

- Implement QC thresholds : Reject batches with >0.5% residual solvent (e.g., ethanol) via GC-MS.

- Preclinical validation : Replicate dose-response curves in at least two independent assays (e.g., electrophysiology and behavioral models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.